[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
IAA-94 is synthesized through a multi-step process that involves the reaction of indanone with chloroacetic acid to form indanyloxyacetic acid. The reaction typically requires the use of a strong base such as sodium hydroxide and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of IAA-94 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
IAA-94 undergoes various chemical reactions, including:
Oxidation: IAA-94 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of IAA-94 can lead to the formation of alcohol derivatives.
Substitution: IAA-94 can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
IAA-94 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of chloride channels.
Biology: Employed in research to understand the role of chloride channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving chloride channel dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
IAA-94 exerts its effects by binding to chloride channels and inhibiting their function. This inhibition affects the chloride ion flux across cell membranes, which in turn influences various cellular processes. The compound specifically targets epithelial chloride channels and has been shown to inhibit the interaction between Nef-sdAb19 and the Nef protein .
Comparison with Similar Compounds
IAA-94 is unique in its high affinity and specificity for epithelial chloride channels. Similar compounds include:
Niflumic acid: Another chloride channel blocker with anti-inflammatory properties.
Dichlorophenoxyacetic acid: A less specific chloride channel inhibitor.
Ethacrynic acid: A diuretic that also inhibits chloride channels but with lower specificity.
IAA-94 stands out due to its potent and selective inhibition of chloride channels, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969160 | |
Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53108-00-2, 54197-05-6 | |
Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxoindan-5-yl)oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53108-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 473 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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